2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structure which includes both phenyl and p-tolyl substituents. Quinazolinones are recognized for their diverse biological activities, making them significant in medicinal chemistry. This specific compound, with the chemical formula and CAS number 58217-26-8, has garnered attention for its potential applications in various scientific fields, particularly in drug development and material science .
Methods: The synthesis of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. A common synthetic route is the reaction of 2-aminobenzamide with p-tolualdehyde, often conducted in the presence of acetic acid under reflux conditions. This reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the quinazolinone ring .
Technical Details: In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Key parameters such as temperature, pressure, and catalyst concentration are adjusted to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency .
The molecular structure of 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one features a quinazolinone core with two aromatic substituents. The structural formula can be represented as follows:
Data: The compound's molecular weight is approximately 292.34 g/mol. Its structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the arrangement of atoms and functional groups within the molecule .
Types of Reactions: 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one can undergo various chemical reactions:
Common Reagents and Conditions:
The mechanism for synthesizing 2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one involves several steps:
This process is facilitated by heating and may involve catalysts to improve yield and efficiency .
Physical Properties:
Chemical Properties:
Relevant analyses such as NMR and FTIR confirm the identity and purity of synthesized compounds, providing data on functional groups present .
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one has a wide range of applications:
Quinazolinones represent a privileged scaffold in drug discovery, with a rich history spanning over a century. The foundational Niementowski synthesis (1869) enabled the first practical access to quinazolinone derivatives by condensing anthranilic acid with amides or nitriles [1] [4]. Early 20th-century studies revealed the pharmacodynamic potential of simple quinazolinones, culminating in the 1951 introduction of methaqualone (a 2,3-disubstituted quinazolinone) as a sedative-hypnotic agent [1] [9]. This milestone validated quinazolinones as drug-like entities, stimulating extensive structural exploration.
The 21st century witnessed a renaissance with FDA-approved quinazoline-based kinase inhibitors:
Concurrently, >300,000 quinazolinone derivatives have been cataloged in chemical databases, with ~40,000 exhibiting confirmed bioactivity [1]. Natural sources contribute significantly, with >200 quinazolinone alkaloids identified (e.g., febrifugine from Dichroa febrifuga, used traditionally against malaria) [1] [4].
Table 1: Key Historical Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Niementowski's first quinazolinone synthesis | Established core synthetic methodology |
1951 | Methaqualone clinical introduction | First therapeutic quinazolinone sedative |
2003 | FDA approval of gefitinib | Validated quinazoline scaffold for targeted oncology |
2010s | >40,000 bioactive derivatives reported | Demonstrated scaffold versatility across disease areas |
The title compound exemplifies strategic molecular engineering within the quinazolinone class. Its core consists of:
X-ray crystallography reveals key conformational features:
Table 2: Structural Parameters Influencing Bioactivity
Structural Element | Role in Molecular Recognition | Biological Consequence |
---|---|---|
Quinazolin-4(3H)-one core | Hydrogen-bond acceptor (C4=O)/donor (N3-H) | Anchors to enzyme catalytic sites |
2-Phenyl ring | π-Stacking with hydrophobic residues | Enhances affinity for ATP-binding pockets (kinases) |
p-Tolyl at N1 | Fills lipophilic subpockets & modulates electron density | Improves cellular permeability & target selectivity |
Molecular docking validates its dual-binding capability:
The p-tolyl group is a critical pharmacophoric element:
The 2-phenyl substituent contributes through:
Table 3: Impact of Substituent Variations on Biological Activity
Substituent Pattern | Biological Target | Potency Enhancement |
---|---|---|
1-(p-Tolyl)-2-phenyl (core compound) | Tubulin | IC50 = 0.085 μM (vs. 5.15 μM for baicalein) |
1-(4-Methoxyphenyl)-2-phenyl | SARS-CoV-2 Mpro | 8-fold ↑ enzyme inhibition vs. unsubstituted |
1-(4-Fluorophenyl)-2-styryl | Leukemia (K-562 cells) | IC50 = 0.77 μM (broad-spectrum cytotoxicity) |
Electronic perturbations significantly alter target engagement:
Concluding Remarks
2-Phenyl-1-(p-tolyl)quinazolin-4(1H)-one exemplifies rational scaffold optimization in medicinal chemistry. Its structural versatility enables precise tuning for diverse therapeutic targets—from viral proteases to microtubule proteins—underscoring the enduring utility of quinazolinones in drug discovery. Future designs should leverage high-resolution co-crystal data to exploit underutilized binding regions adjacent to the p-tolyl methyl pocket.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0